molecular formula C8H8N4O2 B2449772 Ethyl [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1864014-92-5

Ethyl [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B2449772
CAS RN: 1864014-92-5
M. Wt: 192.178
InChI Key: VOCMCXMNXAYXFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Ethyl [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a compound that belongs to the class of triazolo-pyrimidines . Triazolo-pyrimidines are known for their wide range of pharmacological activities such as antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

Triazolo-pyrimidines can be synthesized through a process related to the Biginelli-like reaction, using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either a sequential or one-pot procedure .


Molecular Structure Analysis

The molecular structure of “Ethyl [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” can be characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The Dimroth rearrangement is one of the chemical reactions that can be involved in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents . This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Ethyl [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” can be analyzed using IR spectrum, 1H NMR spectrum, and 13C NMR spectrum .

Scientific Research Applications

Catalyst-Free Synthesis

The compound is used in the catalyst-free synthesis of 1,2,4-triazolo[1,5-a]pyridines under microwave conditions . This method involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .

Anticancer Applications

The compound has been found to have significant anticancer properties . For instance, a series of [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives were designed and synthesized, and they showed potent antiproliferative activities against various human cancer cell lines .

Anti-Inflammatory Activity

The compound has been used in the development of derivatives with anti-inflammatory activity . Studies have shown that the incorporation of a 1,2,4-triazolo[1,5-a]pyrimidines moiety to certain compounds could provide an unexpected improvement in their anti-inflammatory activity .

Antimicrobial Activity

The compound is known to have antimicrobial properties . Pyrimidine and its derivatives, including [1,2,4]triazolo[1,5-a]pyrimidine, have been proven to have antimicrobial activity .

Antioxidant Activity

The compound also exhibits antioxidant activity . Pyrimidine and its derivatives, including [1,2,4]triazolo[1,5-a]pyrimidine, have been proven to have antioxidant activity .

Antiviral Activity

The compound has been found to have antiviral properties . Pyrimidine and its derivatives, including [1,2,4]triazolo[1,5-a]pyrimidine, have been proven to have antiviral activity .

Neuroprotection

The compound has been studied for its neuroprotective effects . Research has been conducted to study the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell model .

Applications in Material Sciences

The compound has various applications in the material sciences fields . The synthesis of heterocyclic compounds, including [1,2,4]triazolo[1,5-a]pyrimidine, holds enormous applications in medicinal and pharmaceutical chemistry .

properties

IUPAC Name

ethyl [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-2-14-7(13)6-3-9-8-10-5-11-12(8)4-6/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCMCXMNXAYXFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=NC=N2)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.